4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid
Overview
Description
4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid is a chemical compound with the molecular formula C16H24N2O5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexylamino group, a sulfonyl group, and an anilino group attached to a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid typically involves the reaction of aniline derivatives with cyclohexylamine and sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The anilino group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted anilines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(Cyclohexylamino)sulfonyl]phenyl}-4-oxobutanoic acid
- 4-{4-[(Cyclohexylamino)sulfonyl]benzyl}-4-oxobutanoic acid
- 4-{4-[(Cyclohexylamino)sulfonyl]tolyl}-4-oxobutanoic acid
Uniqueness
4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylamino and sulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid, a sulfonamide derivative, is gaining attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, particularly in antibacterial and enzyme inhibition contexts. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and chemical formula, which highlight its functional groups relevant to biological activity:
- IUPAC Name : this compound
- Chemical Formula : C16H22N2O5S
Antibacterial Activity
Research indicates that sulfonamide derivatives often exhibit significant antibacterial properties. The presence of the sulfonamide group is crucial for this activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
Table 1: Antibacterial Activity of Sulfonamide Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
This compound | Salmonella typhi | TBD |
The specific MIC values for this compound against various strains are still under investigation. Preliminary studies suggest it may have moderate efficacy against gram-negative bacteria.
Enzyme Inhibition
Enzyme inhibition studies are critical in assessing the potential of new compounds as therapeutic agents. For instance, compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Potency
Compound Name | Enzyme Target | IC50 (µM) |
---|---|---|
Compound C | Acetylcholinesterase | 2.14 |
Compound D | Urease | 1.13 |
This compound | TBD |
The IC50 values for the target enzymes will provide insights into the compound's potential therapeutic applications.
Case Studies
Several studies have explored the biological activities of related compounds, providing a framework for understanding the potential effects of this compound.
- Antibacterial Screening : A study evaluated a series of sulfonamide derivatives, demonstrating that modifications to the amine group significantly affected antibacterial potency. The cyclohexylamino moiety may enhance lipophilicity, potentially improving membrane penetration in bacteria .
- Enzyme Inhibition Analysis : Research on similar sulfonamide compounds indicated strong inhibition of urease, an enzyme critical for bacterial survival in acidic environments. The mechanism involves competitive inhibition, where the sulfonamide structure mimics natural substrates .
Properties
IUPAC Name |
4-[4-(cyclohexylsulfamoyl)anilino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-15(10-11-16(20)21)17-12-6-8-14(9-7-12)24(22,23)18-13-4-2-1-3-5-13/h6-9,13,18H,1-5,10-11H2,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGXODAQEQOHAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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